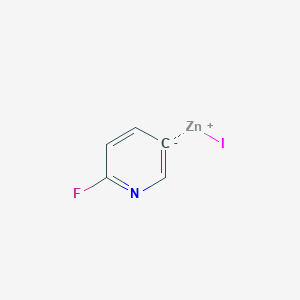
6-fluoropyridin-3-ylzinc iodide, 0.50 M in THF
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoropyridin-3-ylzinc iodide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in the construction of complex organic molecules. The compound is typically supplied as a solution in tetrahydrofuran to ensure stability and ease of handling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-fluoropyridin-3-ylzinc iodide typically involves the reaction of 6-fluoropyridine with zinc iodide in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-Fluoropyridine+Zinc Iodide→6-Fluoropyridin-3-ylzinc Iodide
Industrial Production Methods: In an industrial setting, the production of 6-fluoropyridin-3-ylzinc iodide may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction. Quality control measures, such as gas chromatography and nuclear magnetic resonance spectroscopy, are employed to verify the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoropyridin-3-ylzinc iodide primarily undergoes substitution reactions, where it acts as a nucleophile. It can participate in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds. The compound can also undergo oxidative addition and reductive elimination reactions, which are common in organometallic chemistry.
Common Reagents and Conditions: Common reagents used in reactions with 6-fluoropyridin-3-ylzinc iodide include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and provide a suitable medium for the reaction.
Major Products: The major products formed from reactions involving 6-fluoropyridin-3-ylzinc iodide are typically complex organic molecules with new carbon-carbon bonds. These products can be further functionalized to create a wide range of chemical compounds, including pharmaceuticals, agrochemicals, and materials.
Applications De Recherche Scientifique
6-Fluoropyridin-3-ylzinc iodide is used extensively in scientific research due to its versatility in organic synthesis. In chemistry, it is employed to construct complex molecular architectures, which are essential in the development of new drugs and materials. In biology, the compound can be used to modify biomolecules, enabling the study of biological processes and the development of new therapeutic agents. In medicine, it is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. In industry, 6-fluoropyridin-3-ylzinc iodide is used in the production of fine chemicals, agrochemicals, and advanced materials.
Mécanisme D'action
The mechanism by which 6-fluoropyridin-3-ylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution reactions. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The presence of the zinc atom enhances the nucleophilicity of the fluoropyridine ring, making it more reactive in cross-coupling reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic partner and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 6-Chloropyridin-3-ylzinc iodide
- 6-Bromopyridin-3-ylzinc iodide
- 6-Iodopyridin-3-ylzinc iodide
Uniqueness: 6-Fluoropyridin-3-ylzinc iodide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. The fluorine atom increases the stability and reactivity of the organozinc reagent, making it particularly useful in certain synthetic applications. Compared to its chloro, bromo, and iodo counterparts, the fluorinated compound often exhibits different reactivity patterns and selectivity, which can be advantageous in specific chemical transformations.
Propriétés
Formule moléculaire |
C5H3FINZn |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
6-fluoro-3H-pyridin-3-ide;iodozinc(1+) |
InChI |
InChI=1S/C5H3FN.HI.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
BYZYBZKXOLHWRN-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=NC=[C-]1)F.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-methylpyrazole-3-carbonyl)amino]acetic Acid](/img/structure/B14117994.png)

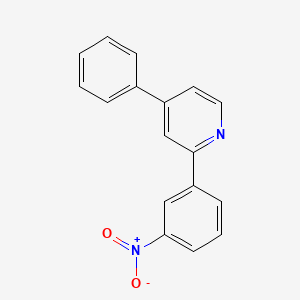
![8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118029.png)
![Diethoxy-[3-(2-methoxyethoxy)propyl]-methylsilane](/img/structure/B14118032.png)
![(E)-2-((1-methyl-2-oxoindolin-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B14118036.png)
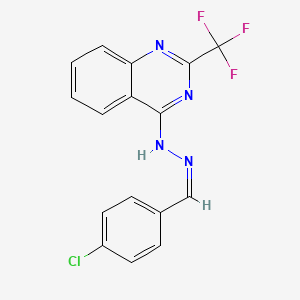
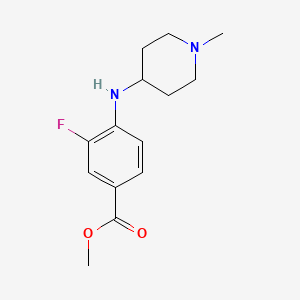
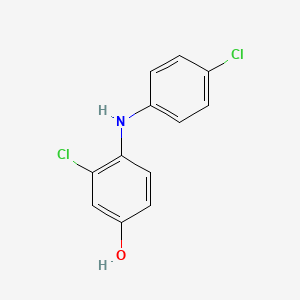
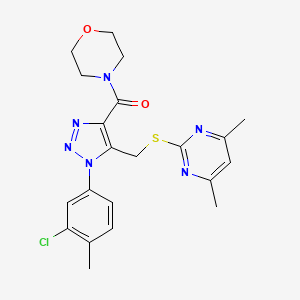
![benzyl 2-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118052.png)
![8-Bromopyrido[1,2-a]benzimidazole](/img/structure/B14118055.png)
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B14118062.png)
